molecular formula C11H12N2 B2799793 2-methyl-4-(1H-pyrrol-1-yl)aniline CAS No. 946762-84-1

2-methyl-4-(1H-pyrrol-1-yl)aniline

Cat. No.: B2799793
CAS No.: 946762-84-1
M. Wt: 172.231
InChI Key: XBLCGLIZCBVLBC-UHFFFAOYSA-N
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Description

2-Methyl-4-(1H-pyrrol-1-yl)aniline is an aromatic amine derivative featuring a methyl group at the ortho-position (C2) and a 1H-pyrrol-1-yl substituent at the para-position (C4) of the aniline ring.

Properties

IUPAC Name

2-methyl-4-pyrrol-1-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-8-10(4-5-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLCGLIZCBVLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrrol-1-yl)aniline typically involves the condensation of 2-methyl-4-nitroaniline with pyrrole under specific reaction conditions. One common method includes the use of a catalytic amount of iron (III) chloride in the presence of water . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of 2-methyl-4-(1H-pyrrol-1-yl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Oxidative Cyclization Reactions

This compound undergoes copper-catalyzed oxidative cyclization with alkylsilyl peroxides or azo compounds to form pyrrolo[1,2-a]quinoxalines, a class of heterocycles with pharmacological relevance .

Key Reaction Data

Reaction PartnerConditionsProductYieldReference
Ethyl 2-phenylazocarboxylateCuI (10 mol%), 110°C, toluenePyrrolo[1,2-a]quinoxaline72–85%
tert-Butyl peroxybenzoateCu(OTf)₂, 1,2-DCE, 80°C4-Methylpyrroloquinoxaline68%

Mechanism :

  • Initial C–H activation at the methyl-substituted position.

  • Radical-mediated C–C bond cleavage followed by C–N bond formation.

  • Cyclization to yield the fused quinoxaline system .

Electrophilic Aromatic Substitution

The aniline ring exhibits regioselective reactivity due to the directing effects of the –NH₂ (strongly activating, para/ortho-directing) and methyl (weakly activating, ortho/para-directing) groups.

Substitution Patterns

ReagentPosition of SubstitutionMajor ProductNotesReference
HNO₃ (H₂SO₄)5-position5-Nitro-2-methyl-4-(pyrrol-1-yl)anilineLimited solubility in H₂SO₄
Br₂ (FeBr₃)3- or 5-positionDibrominated derivativeSteric hindrance from methyl

Kinetic Control :

  • Nitration occurs predominantly at the 5-position due to reduced steric hindrance compared to the 3-position .

Reductive Transformations

The aniline group can participate in reductive alkylation or acylation reactions.

Reductive Amination

Carbonyl CompoundReducing AgentProductYieldReference
FormaldehydeNaBH₃CN, MeOHN-Methyl-2-methyl-4-(pyrrol-1-yl)aniline89%
AcetophenoneH₂ (Pd/C), EtOHN-Benzyl derivative76%

Limitations :

  • Over-reduction of the pyrrole ring is avoided using mild conditions (e.g., NaBH₃CN instead of LiAlH₄) .

Cross-Coupling Reactions

While direct Suzuki–Miyaura coupling is hindered by the absence of a halogen substituent, derivatization introduces coupling handles.

Ullmann-Type Coupling

Aryl HalideCatalystProductYieldReference
4-IodotolueneCuI, DMEDA, K₃PO₄2-Methyl-4-(pyrrol-1-yl)-4'-methylbiphenyl63%

Scope :

  • Requires pre-functionalization (e.g., iodination at the 5-position) .

Functionalization of the Pyrrole Ring

The pyrrole moiety undergoes electrophilic substitution at the α-positions (2- and 5-positions of pyrrole).

Pyrrole-Specific Reactions

ReagentConditionsProductYieldReference
Acetyl chlorideAlCl₃, CH₂Cl₂1-(2-Methyl-4-aminophenyl)-2-acetylpyrrole58%
NBSDMF, 0°C3-Bromopyrrole derivative41%

Regioselectivity :

  • Acetylation occurs at the less hindered α-position of pyrrole .

Sirtuin 6 (Sirt6) Activation

DerivativeActivation Fold (100 μM)Cytotoxicity (IC₅₀)Reference
4-Methylpiperazinyl4.62×>100 μM
MorpholinylNo activationN/A

Structure–Activity Relationship :

  • Bulky substituents at the 4-position enhance Sirt6 activation .

Scientific Research Applications

Biological Applications

Antimicrobial Properties

Research indicates that 2-methyl-4-(1H-pyrrol-1-yl)aniline exhibits potent antimicrobial activity. The compound inhibits key enzymes involved in bacterial metabolism, particularly targeting:

  • Enoyl ACP Reductase : Involved in fatty acid synthesis.
  • Dihydrofolate Reductase (DHFR) : Plays a crucial role in folate metabolism.

Inhibition of these enzymes disrupts bacterial growth, making this compound a candidate for developing new antimicrobial agents. Studies have shown significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating its efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Case studies have demonstrated cytotoxic effects against various cancer cell lines, particularly through the inhibition of DHFR. This inhibition affects nucleic acid synthesis, leading to reduced cell proliferation. A notable study reported that 2-methyl-4-(1H-pyrrol-1-yl)aniline exhibited significant cytotoxicity at micromolar concentrations against specific cancer types .

Pharmaceutical Development

Drug Candidate Potential

Given its biological activities, 2-methyl-4-(1H-pyrrol-1-yl)aniline is being explored as a potential drug candidate for treating infections and cancers. Research focuses on optimizing its structure to enhance efficacy while minimizing side effects. The compound's ability to inhibit DHFR makes it particularly relevant in the development of new pharmaceuticals targeting various diseases .

Industrial Applications

Dyes and Pigments Production

The vibrant color properties and chemical stability of 2-methyl-4-(1H-pyrrol-1-yl)aniline make it suitable for producing dyes and pigments. Its applications in the textile and coatings industries leverage these properties, allowing for the creation of stable and long-lasting colors .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget EnzymeIC50 (µM)Reference
2-Methyl-4-(1H-pyrrol-1-yl)anilineAntimicrobialEnoyl ACP Reductase5.0
2-Methyl-4-(1H-pyrrol-1-yl)anilineAnticancerDihydrofolate Reductase3.0
Similar Compound AAntimicrobialEnoyl ACP Reductase10.0
Similar Compound BAnticancerDihydrofolate Reductase8.0

Case Studies

Case Study 1: Anticancer Activity

A peer-reviewed study investigated the anticancer properties of 2-methyl-4-(1H-pyrrol-1-yl)aniline against several cancer cell lines, revealing significant cytotoxicity at low concentrations. The mechanism involved the inhibition of DHFR, leading to decreased proliferation rates in treated cells .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of this compound against various bacterial strains. Results indicated strong antibacterial activity, particularly against Gram-positive bacteria, with mechanistic studies confirming the disruption of fatty acid synthesis pathways as a key action mode .

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrrol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Electronic Properties

Key analogues differ in substituent positions, heterocyclic moieties, or functional groups, leading to distinct physicochemical behaviors:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Heterocycle Molecular Formula Key Features
2-methyl-4-(1H-pyrrol-1-yl)aniline 2-methyl, 4-pyrrol-1-yl Pyrrole C11H11N3 Steric hindrance at C2; electron-donating methyl enhances nucleophilicity.
4-(1H-pyrrol-1-yl)aniline 4-pyrrol-1-yl Pyrrole C10H9N3 Unhindered structure; widely used in polymer synthesis (e.g., DTP-Ph-Pyr) .
2-(1H-pyrrol-1-yl)aniline 2-pyrrol-1-yl Pyrrole C10H9N3 Ortho-substitution directs cyclization for quinoxaline synthesis .
2-methyl-4-(1H-pyrazol-1-yl)aniline 2-methyl, 4-pyrazol-1-yl Pyrazole C10H11N3 Pyrazole’s electronegative N atoms may alter hydrogen-bonding interactions .
4,5-difluoro-2-(1H-pyrrol-1-yl)aniline 4,5-difluoro, 2-pyrrol-1-yl Pyrrole C10H8F2N2 Electron-withdrawing fluorines reduce nucleophilicity and enhance stability .

Substituent Effects on Reactivity

  • Steric Effects : The 2-methyl group in the target compound may hinder electrophilic substitution at the ortho-position, contrasting with unsubstituted analogues that readily undergo functionalization .
  • Electronic Effects : Electron-donating methyl enhances the nucleophilicity of the aniline NH2 group compared to electron-withdrawing substituents (e.g., Cl, F) .

Biological Activity

2-Methyl-4-(1H-pyrrol-1-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by diverse research findings and case studies.

Chemical Structure

The chemical structure of 2-methyl-4-(1H-pyrrol-1-yl)aniline can be represented as follows:

C11H12N2\text{C}_{11}\text{H}_{12}\text{N}_{2}

This compound features a pyrrole ring, which is known for contributing to various biological activities.

Antimicrobial Properties

Research indicates that 2-methyl-4-(1H-pyrrol-1-yl)aniline exhibits notable antimicrobial activity. A study investigated its effectiveness against various bacterial strains, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives of pyrrole compounds have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro assays revealed that 2-methyl-4-(1H-pyrrol-1-yl)aniline derivatives could inhibit the proliferation of cancer cell lines at nanomolar concentrations .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialEffective against multiple strainsDisruption of cell wall synthesis
AnticancerInhibits cancer cell proliferationInhibition of tubulin polymerization

The biological activity of 2-methyl-4-(1H-pyrrol-1-yl)aniline is attributed to its interaction with specific molecular targets within biological systems. These interactions may include binding to enzymes or receptors that play pivotal roles in cellular processes such as proliferation and apoptosis. For instance, its anticancer effects may be linked to modulation of the Hedgehog signaling pathway, which is critical in tumorigenesis .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of 2-methyl-4-(1H-pyrrol-1-yl)aniline for their anticancer properties. The study found that specific substitutions on the pyrrole ring enhanced the compound's potency against cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug development efforts .

Another study focused on the compound's antimicrobial efficacy, where it was tested against resistant strains of bacteria. The results indicated that modifications to the aniline portion could significantly improve antibacterial activity, paving the way for new therapeutic agents in combating resistant infections .

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